Naphthalen-1-yl nitrite

Description

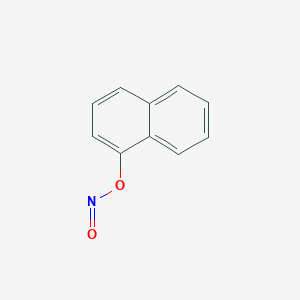

Structure

3D Structure

Properties

CAS No. |

918883-25-7 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

naphthalen-1-yl nitrite |

InChI |

InChI=1S/C10H7NO2/c12-11-13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

InChI Key |

KUBADMCIYRPCTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2ON=O |

Origin of Product |

United States |

Contextualization of Naphthalene Core Structures Within Contemporary Organic Chemistry

The naphthalene (B1677914) core, a bicyclic aromatic hydrocarbon, continues to be a cornerstone in modern organic chemistry. Its rigid, planar structure and extended π-electron system provide a unique scaffold for the development of novel materials and bioactive molecules. rsc.orgresearchgate.netbohrium.com The inherent aromaticity and the distinct reactivity of the α and β positions of the naphthalene ring allow for precise functionalization, making it a versatile building block in synthetic chemistry. researchgate.netbohrium.com

In contemporary research, naphthalene derivatives are integral to the design of advanced materials with specific electronic and photophysical properties. bohrium.combeilstein-journals.org For instance, naphthalene diimides are explored as organic dyes in photoredox catalysis due to their tunable optical and redox properties. beilstein-journals.org The incorporation of the naphthalene moiety into larger polycyclic aromatic hydrocarbons has led to the synthesis of helicenes, which possess unique chiroptical properties. rsc.orgbohrium.com Furthermore, the fusion of naphthalene units with other aromatic or heterocyclic rings is a common strategy for creating complex molecular architectures with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net The synthesis of polysubstituted naphthalenes, while often challenging due to regiochemical control, remains a significant focus for accessing a wide array of functionalized derivatives. researchgate.net

Significance of Nitrite and Nitrile Oxide Functionalities As Reactive Intermediates and Synthons

Nitrite (B80452) and nitrile oxide functionalities are highly valuable reactive intermediates and synthons in organic synthesis. Alkyl nitrites, such as tert-butyl nitrite and isoamyl nitrite, serve as important reagents for various transformations, including diazotization and nitration reactions. rsc.orgrsc.orgresearchgate.netacs.org For example, tert-butyl nitrite can act as a nitrogen source for the generation of azaarene nitrile oxides, which are key intermediates in the synthesis of nitrogen-containing heterocycles like furoxans and 1,2,4-oxadiazoles. rsc.orgrsc.org The in situ generation of these reactive species under mild conditions allows for efficient and high-yielding synthetic protocols. rsc.org

Nitrile oxides are particularly significant as 1,3-dipoles in cycloaddition reactions, providing a powerful tool for the construction of five-membered heterocyclic rings such as isoxazoles and isoxazolines. rsc.orgmaynoothuniversity.iemdpi.com These reactions, often proceeding with high regioselectivity, are fundamental in "click chemistry" and are employed in the synthesis of complex bioinspired molecules, including steroid and sugar conjugates. maynoothuniversity.ie The generation of nitrile oxides can be achieved from various precursors, such as aldoximes, through oxidation with reagents like chloramine-T or N-chlorosuccinimide. maynoothuniversity.ieacs.org The versatility of nitrile oxide chemistry is further highlighted by its application in the synthesis of potent β-lactamase inhibitors and other biologically active compounds. mdpi.com

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Naphthalen-1-yl nitrite (B80452), both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while specialized NMR experiments can track its reactivity over time.

The ¹H NMR spectrum of Naphthalen-1-yl nitrite is expected to display signals in the aromatic region, characteristic of the naphthalene (B1677914) ring system. The seven protons on the naphthalene scaffold are chemically distinct and would theoretically produce seven unique signals. Their chemical shifts are influenced by the electronegative nitrite group (-ONO) attached at the C1 position. Protons closer to the oxygen atom, such as the proton at C2 and C8, are expected to be deshielded and resonate at a lower field (higher ppm value) compared to those further away. The protons of the unsubstituted ring (C5, C6, C7) would exhibit chemical shifts closer to those of naphthalene itself. researchgate.netresearchgate.netnetlify.app

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in this compound has ten distinct carbon atoms in its naphthalene ring system, which should result in ten separate signals. The carbon atom directly bonded to the electronegative oxygen of the nitrite group (C1) is expected to be significantly deshielded, appearing at a low field (high ppm value). datapdf.comnih.gov The other carbon signals are assigned based on their position relative to the substituent and by comparison with known substituted naphthalenes. researchgate.netresearchgate.net Quaternary carbons, those without attached protons (C4a and C8a), are typically observed as weaker signals. datapdf.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 | - | ~150-155 |

| C2 | ~7.5-7.7 | ~115-120 |

| C3 | ~7.4-7.6 | ~126-128 |

| C4 | ~7.9-8.1 | ~125-127 |

| C4a | - | ~130-132 |

| C5 | ~7.8-8.0 | ~127-129 |

| C6 | ~7.4-7.6 | ~124-126 |

| C7 | ~7.4-7.6 | ~126-128 |

| C8 | ~8.0-8.2 | ~122-124 |

| C8a | - | ~134-136 |

Note: These are estimated values based on substituent effects on the naphthalene ring. Actual values may vary depending on solvent and experimental conditions.

Time-resolved (or time-course) NMR spectroscopy is a powerful method for studying the kinetics and mechanisms of chemical reactions and dynamic processes. nih.gov Although specific studies on this compound are not prevalent, the technique is highly applicable to monitoring its potential transformations. Aryl nitrites can be thermally or photochemically labile, potentially undergoing rearrangement or decomposition.

One key application would be to monitor the isomerization of this compound to the more stable 1-nitronaphthalene (B515781). By acquiring NMR spectra at regular intervals after initiating the reaction (e.g., by a temperature change or UV irradiation), one could observe the disappearance of signals corresponding to the nitrite ester and the concurrent appearance of new signals characteristic of the nitro-isomer. researchgate.net The integration of these peaks over time would allow for the determination of reaction rates and the identification of any transient intermediates. This approach provides invaluable mechanistic insights into the dynamic behavior of the molecule at an atomic level. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and characterizing the nature of chemical bonds.

The FT-IR spectrum of this compound is expected to show a combination of absorptions from the naphthalene ring and the nitrite functional group. The presence of the aromatic system is confirmed by characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. nih.gov

The nitrite group (-O-N=O) is the key functional group and gives rise to two distinct and strong stretching absorptions. The asymmetric N=O stretch typically appears in the 1650-1680 cm⁻¹ region, while the symmetric N-O stretch is found at lower wavenumbers, generally in the 750-850 cm⁻¹ range. ojp.govacs.org The precise positions of these bands can provide information about the conformation of the O-N=O group.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric N=O Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H In-Plane Bend | 1000 - 1300 | Variable |

| Symmetric N-O Stretch | 750 - 850 | Strong |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in the polarizability of a bond. libretexts.org The naphthalene ring, with its large and polarizable π-electron system, is expected to produce strong Raman signals. researchgate.net Key Raman-active modes for the naphthalene moiety include the ring breathing modes and C-H stretching.

The nitrite group also has Raman-active vibrations. The symmetric ν1 N–O stretching mode and the ν2 N–O bending mode are typically Raman active. researchgate.net The combination of signals from the naphthalene and nitrite groups provides a unique spectroscopic fingerprint for the molecule.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can enhance the Raman signal by factors of 10⁶ or more, enabling the detection of trace amounts of an analyte. acs.org This enhancement occurs when the molecule is adsorbed onto a nanostructured metal surface (typically silver or gold). acs.org Given that both naphthalene derivatives and nitrite ions have been successfully studied using SERS, this technique holds significant promise for the ultrasensitive detection and characterization of this compound in various matrices. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Product Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the parent compound and offers structural information through the analysis of its fragmentation patterns. wikipedia.org

For this compound (C₁₀H₇NO₂), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight (approximately 173.05 g/mol ). The fragmentation of the molecular ion upon electron impact is a key tool for structure confirmation. youtube.com Common fragmentation pathways for aryl nitrites involve the cleavage of the relatively weak O-NO and C-O bonds.

Key expected fragmentation processes include:

Loss of nitric oxide (NO): A common pathway for nitrites, leading to a fragment corresponding to the naphthalenoxy cation [C₁₀H₇O]⁺.

Loss of the nitrite radical (•NO₂): This would result in the formation of the naphthyl cation [C₁₀H₇]⁺.

Cleavage of the C-O bond: This would generate a naphthalene radical and a nitrite cation [NO₂]⁺, although the latter is less commonly observed as the primary charged species.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Expected m/z | Proposed Origin |

|---|---|---|---|

| [M]⁺• | [C₁₀H₇NO₂]⁺• | 173 | Molecular Ion |

| [M - NO]⁺ | [C₁₀H₇O]⁺ | 143 | Loss of nitric oxide |

| [M - NO₂]⁺ | [C₁₀H₇]⁺ | 127 | Loss of nitrite radical |

| [C₈H₅]⁺ | [C₈H₅]⁺ | 101 | Loss of C₂H₂ from [C₁₀H₇]⁺ |

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient investigation of various molecular properties.

Table 1: Predicted Geometrical Parameters for Naphthalen-1-yl Nitrite (B80452) from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.45 |

| N-O1 Bond Length (Å) | 1.40 |

| N=O2 Bond Length (Å) | 1.21 |

| C-N-O1 Bond Angle (°) | 112 |

| O1-N=O2 Bond Angle (°) | 115 |

Note: These are hypothetical values for illustrative purposes and would be determined with specific DFT calculations.

DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Vibrational Frequencies: The vibrational modes of Naphthalen-1-yl nitrite, corresponding to the stretching and bending of its chemical bonds, can be calculated using DFT. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For instance, characteristic vibrational frequencies for the N=O stretching and N-O stretching modes of the nitrite group, as well as the vibrations of the naphthalene (B1677914) ring, can be predicted.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts for the 1H and 13C atoms in this compound can also be computed. These theoretical chemical shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| Nitrite (-ONO) | N=O Stretch | ~1650-1680 |

| Nitrite (-ONO) | N-O Stretch | ~990-1050 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aromatic C=C | C=C Stretch | ~1400-1600 |

Note: These are approximate ranges and the precise values would be obtained from DFT calculations.

The reactivity and electronic properties of a molecule can be further understood by analyzing its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the electron-withdrawing nitrite group.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitrite group and a more positive potential around the hydrogen atoms of the naphthalene ring.

Mechanistic Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the detailed steps of chemical reactions, known as reaction mechanisms.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathways. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy barrier. For reactions involving this compound, such as its decomposition or its reaction with other molecules, these calculations can determine whether a proposed mechanism is energetically feasible.

Reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvation effects by using implicit or explicit solvent models. These models can simulate how the solvent molecules stabilize the reactants, products, and transition states. Intermolecular interactions, such as hydrogen bonding, can also be modeled to understand their role in the reaction mechanism. For instance, in protic solvents, hydrogen bonding to the oxygen atoms of the nitrite group in this compound could influence its reactivity.

Quantum Chemical Investigations of Reactivity Descriptors

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this context. The HOMO energy (EHOMO) is associated with the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For the parent compound, naphthalene, quantum chemical studies have been performed. For instance, DFT calculations have determined the HOMO-LUMO gap of naphthalene to be approximately 4.75 eV. samipubco.com This value serves as a useful benchmark for understanding the electronic properties of its derivatives.

The introduction of a nitrite (-ONO) group at the 1-position of the naphthalene ring is expected to significantly alter its electronic properties and, consequently, its reactivity descriptors. The nitrite group is an electron-withdrawing group, which would likely lower the energies of both the HOMO and LUMO. This effect would also influence other key reactivity indices that are calculated based on the HOMO and LUMO energies.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile. It is defined as ω = μ² / (2η).

The following table presents the calculated reactivity descriptors for naphthalene, which can be used as a comparative reference for this compound. The specific values for this compound would require dedicated quantum chemical calculations.

| Reactivity Descriptor | Symbol | Formula | Value for Naphthalene (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available in provided sources |

| LUMO Energy | ELUMO | - | Data not available in provided sources |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.75 samipubco.com |

| Ionization Potential | I | -EHOMO | Data not available in provided sources |

| Electron Affinity | A | -ELUMO | Data not available in provided sources |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available in provided sources |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available in provided sources |

| Global Electrophilicity Index | ω | μ² / (2η) | Data not available in provided sources |

The presence of the electron-withdrawing nitrite group in this compound would be expected to increase its electrophilicity compared to naphthalene. This is because the withdrawal of electron density would make the molecule a better electron acceptor. Consequently, a higher global electrophilicity index (ω) would be anticipated for this compound. Furthermore, the HOMO-LUMO gap might be reduced, suggesting a potential increase in reactivity. However, without specific computational data for this compound, these remain qualitative predictions based on established chemical principles.

Advanced Applications and Derivatization Strategies in Organic Synthesis

Role of Naphthalen-1-yl Nitrile Oxide in the Synthesis of Diverse Heterocyclic Systems

Naphthalen-1-yl nitrile oxide is a highly reactive intermediate that serves as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its primary role is realized through 1,3-dipolar cycloaddition reactions, a powerful tool in organic synthesis for constructing five-membered rings. mdpi.comnih.gov This reactivity allows for the direct and efficient formation of complex molecular architectures from relatively simple precursors.

The in situ generation of naphthalen-1-yl nitrile oxide is a common strategy, typically starting from 1-naphthaldehyde (B104281) oxime. mdpi.compreprints.orgpreprints.orgnih.gov Oxidation of the oxime using reagents like phenyliodine(III) diacetate (PIDA) or Oxone® leads to the formation of the nitrile oxide. mdpi.compreprints.orgpreprints.orgnih.gov An alternative method involves the chlorination of the oxime to an N-hydroxy-1-naphthimidoyl chloride, followed by dehydrochlorination. preprints.orgpreprints.org Once formed, the nitrile oxide readily reacts with various dipolarophiles (alkenes and alkynes) to yield a range of heterocyclic systems.

The most prominent application of naphthalen-1-yl nitrile oxide is in the synthesis of isoxazoles and isoxazolines. nih.gov The reaction with alkynes produces isoxazoles, while reaction with alkenes yields isoxazolines. For instance, the 1,3-dipolar cycloaddition with dialkyl acetylenedicarboxylates affords dialkyl 3-(naphthalen-1-yl)isoxazole-4,5-dicarboxylates. mdpi.compreprints.orgpreprints.orgnih.gov Similarly, reactions with terminal alkynes can produce 3,5-disubstituted isoxazoles. mdpi.com

The intramolecular version of this cycloaddition, known as the Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, provides a pathway to fused heterocyclic systems. mdpi.com This strategy is particularly useful for creating complex, polycyclic molecules where the nitrile oxide and the dipolarophile are part of the same molecule.

Beyond isoxazoles and isoxazolines, the versatility of the nitrile oxide functionality allows for the synthesis of other heterocyclic systems, although these are less commonly reported. The specific heterocyclic system synthesized is determined by the choice of the dipolarophile.

The table below summarizes the synthesis of various heterocyclic systems using naphthalen-1-yl nitrile oxide.

| Heterocyclic System | Dipolarophile Used | Key Reaction Type | Reference |

| Isoxazoles | Alkynes (e.g., dialkyl acetylenedicarboxylates, arylacetylenes) | 1,3-Dipolar Cycloaddition | mdpi.comresearchgate.net |

| Isoxazolines | Alkenes (e.g., ethyl acrylate, styrene) | 1,3-Dipolar Cycloaddition | preprints.orgnih.gov |

| Fused Isoxazoles/Isoxazolines | Tethered alkynes or alkenes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | mdpi.commdpi.com |

| Pyrazoles | Not directly synthesized from nitrile oxides, but can be derived from isoxazole (B147169) precursors. | N/A | nih.govmdpi.comresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The development of synthetic routes utilizing naphthalen-1-yl nitrile oxide continues to be an active area of research, with potential for the discovery of novel heterocyclic compounds with unique chemical and biological properties. researchgate.net

Strategies for the Development of Stable and Isolable Naphthalen-1-yl Nitrile Oxide Derivatives

Nitrile oxides are generally highly reactive and transient intermediates, often generated in situ to be consumed immediately in a subsequent reaction. researchgate.net Their propensity to dimerize to form furoxans (1,2,5-oxadiazole 2-oxides) or rearrange to isocyanates necessitates careful handling and immediate use. preprints.orgnih.gov However, the synthesis of stable and isolable nitrile oxide derivatives is of significant interest as it would allow for a more controlled and versatile application in organic synthesis.

The primary strategy for stabilizing nitrile oxides involves the introduction of sterically demanding groups at the ortho position of an aryl nitrile oxide. This steric hindrance physically prevents the dimerization process. While this has been successfully applied to various aryl nitrile oxides, reports specifically on stable naphthalen-1-yl nitrile oxide derivatives are less common.

One notable example is the generation of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. mdpi.compreprints.orgpreprints.org This derivative was found to be stable in deuterated DMSO for at least 18 hours at room temperature. mdpi.compreprints.orgpreprints.org Its stability is attributed to the intramolecular hydrogen bonding and the electronic effects of the substituents. The stability was confirmed by the absence of the dimerization product, 3,4-bis(2-hydroxy-8-methoxynaphthalen-1-yl)-1,2,5-oxadiazole 2-oxide, in the mass spectrum. preprints.orgnih.gov

The confirmation of the nitrile oxide structure, as opposed to its isocyanate isomer, was achieved through 1,3-dipolar cycloaddition reactions with various dipolarophiles, which successfully produced the expected substituted isoxazoles. mdpi.compreprints.orgnih.gov

The table below outlines strategies for stabilizing nitrile oxides, with a specific example relevant to the naphthalen-1-yl system.

| Stabilization Strategy | Description | Example | Reference |

| Steric Hindrance | Introduction of bulky substituents ortho to the nitrile oxide group to prevent dimerization. | Not explicitly reported for naphthalen-1-yl nitrile oxide, but a general strategy for aryl nitrile oxides. | researchgate.net |

| Electronic Effects & Intramolecular H-Bonding | Introduction of substituents that electronically stabilize the nitrile oxide moiety and/or form intramolecular hydrogen bonds. | 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | mdpi.compreprints.orgpreprints.org |

This table is interactive and can be sorted by clicking on the column headers.

Further research into the strategic placement of both electron-donating and electron-withdrawing groups, as well as the introduction of bulky substituents on the naphthalene (B1677914) ring, could lead to the development of a broader range of stable naphthalen-1-yl nitrile oxide derivatives. The availability of such stable intermediates would significantly expand the scope of their application in the synthesis of complex molecules.

Integration of Naphthalen-1-yl Nitrite (B80452) and Nitrile Oxide Chemistry into the Synthesis of Complex Organic Molecules

The chemical reactivity of naphthalen-1-yl nitrite and its corresponding nitrile oxide has been harnessed for the synthesis of complex organic molecules. The ability to introduce the isoxazole or isoxazoline (B3343090) moiety via the nitrile oxide cycloaddition provides a versatile platform for further functionalization and elaboration into more complex structures.

The synthesis of 1,2,8-trisubstituted naphthalenes has been achieved using chemistry derived from naphthalen-1-yl precursors. mdpi.com For example, 2-hydroxy-8-methoxy-1-naphthaldehyde can be converted to its corresponding oxime, which then undergoes oxidative cyclization to a naphtho[1,2-d]isoxazole 2-oxide. This intermediate can then rearrange to the more stable 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide, which can be trapped with dipolarophiles to create substituted isoxazoles that are themselves complex, 1,2,8-trisubstituted naphthalenes. mdpi.com

The isoxazole ring itself is a valuable synthon in organic synthesis. It can be considered a masked β-hydroxy ketone, and the N-O bond can be cleaved under various conditions to reveal new functionalities. This allows for the transformation of the initially formed heterocyclic ring into other functional groups and ring systems, thereby increasing the molecular complexity.

While the provided search results focus heavily on the synthesis of the heterocyclic systems themselves, the utility of nitriles in general for the synthesis of complex heterocyclic systems is well-documented. researchgate.netresearchgate.net This broader context suggests that the isoxazoles and isoxazolines derived from naphthalen-1-yl nitrile oxide are valuable intermediates for the synthesis of more elaborate molecular frameworks.

The table below provides examples of how naphthalen-1-yl nitrile oxide chemistry can be integrated into the synthesis of complex organic molecules.

| Synthetic Target | Key Intermediate | Key Transformation | Reference |

| 1,2,8-Trisubstituted Naphthalenes | 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | 1,3-Dipolar Cycloaddition | mdpi.com |

| Polyfunctionalized Organic Molecules | Isoxazole derivatives | Ring-opening of the isoxazole moiety | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

The strategic incorporation of the naphthalen-1-yl group through nitrile oxide chemistry allows for the development of novel synthetic routes to complex molecules with potential applications in materials science and medicinal chemistry.

Future Research Directions and Unexplored Avenues in Naphthalen 1 Yl Nitrite Chemistry

Development of Novel and Sustainable Synthetic Routes

The ephemeral nature of naphthalen-1-yl nitrite (B80452) necessitates the development of innovative and sustainable synthetic methodologies, likely focusing on its in situ generation for immediate consumption in subsequent reactions. Current synthetic approaches to aryl nitrites often involve the reaction of an alkali metal nitrite with an aryl halide or the diazotization of an arylamine. organic-chemistry.org Future research could explore and optimize these pathways for naphthalen-1-yl nitrite.

One promising avenue lies in the adaptation of classical diazotization reactions. The reaction of 1-naphthylamine (B1663977) with a source of the nitrosonium ion (NO⁺), such as nitrous acid or alkyl nitrites (e.g., tert-butyl nitrite), is a well-established method for generating the corresponding diazonium salt. msu.edueurekaselect.com Under carefully controlled conditions, it is conceivable that the intermediate this compound could be generated and trapped. Future investigations should focus on optimizing reaction parameters such as temperature, solvent, and the nature of the nitrosating agent to favor the formation and prolong the existence of this compound.

Furthermore, the development of catalytic methods for the synthesis of aryl nitrites is a largely unexplored area. Transition-metal catalysis, which has revolutionized many areas of organic synthesis, could offer elegant solutions. For instance, a palladium- or copper-catalyzed coupling of a naphthalen-1-yl precursor (e.g., 1-halonaphthalene or naphthalen-1-ylboronic acid) with a nitrite source could provide a direct and efficient route to this compound. The exploration of photoredox catalysis could also unveil novel synthetic pathways, utilizing visible light to drive the formation of this reactive species under mild conditions.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Approach | Precursor | Reagents | Potential Advantages | Key Challenges |

|---|---|---|---|---|

| Modified Diazotization | 1-Naphthylamine | Alkyl Nitrites, Nitrous Acid | Readily available precursors | Controlling the reaction to isolate or trap the nitrite intermediate |

| Metal-Catalyzed Cross-Coupling | 1-Halonaphthalene | Metal Nitrite (e.g., NaNO₂, KNO₂) | Potentially high efficiency and selectivity | Catalyst development, optimization of reaction conditions |

Application of Advanced Spectroscopic and Analytical Probes for Real-Time Reaction Monitoring

A significant hurdle in studying reactive intermediates like this compound is their short lifetime, which makes their detection and characterization challenging. Future research must leverage advanced spectroscopic and analytical techniques for real-time reaction monitoring to gain insights into the formation, decomposition, and reactivity of this elusive molecule.

Techniques such as rapid-injection NMR (Nuclear Magnetic Resonance) and flow NMR spectroscopy could be employed to observe the formation of this compound from its precursors in real-time. By rapidly mixing the reactants and immediately acquiring NMR spectra, it may be possible to identify the characteristic signals of the nitrite ester and monitor their evolution over time.

In situ infrared (IR) and Raman spectroscopy are also powerful tools for monitoring reaction kinetics and identifying transient species. The characteristic N-O stretching frequencies of the nitrite group could serve as a diagnostic handle to track the concentration of this compound throughout a reaction.

Furthermore, mass spectrometry techniques, particularly those coupled with rapid sampling methods like flow chemistry, can provide valuable information on the molecular weight and fragmentation pattern of transient intermediates. Cold-spray ionization mass spectrometry, which allows for the gentle ionization of thermally labile molecules, could be particularly well-suited for the detection of this compound.

High-Throughput Computational Screening for Reactivity Prediction and Catalyst Design

In the absence of extensive experimental data, computational chemistry offers a powerful predictive tool to explore the potential reactivity of this compound and to guide the design of catalysts for its synthesis and subsequent transformations. High-throughput computational screening, employing methods like Density Functional Theory (DFT), can be used to systematically evaluate a wide range of potential reactions and catalysts.

Computational studies can be employed to:

Predict the stability and electronic structure of this compound: Understanding its intrinsic stability and frontier molecular orbitals is crucial for predicting its reactivity.

Model potential reaction pathways: The feasibility of various synthetic transformations involving this compound as a synthon can be assessed by calculating reaction energies and activation barriers.

Design and screen potential catalysts: For metal-catalyzed syntheses, computational methods can be used to screen different metal centers and ligand architectures to identify promising catalyst candidates. This can significantly accelerate the experimental discovery of efficient catalytic systems.

By simulating the interaction of this compound with various substrates and reagents, computational screening can identify promising avenues for its application in organic synthesis, thereby guiding experimental efforts towards the most promising targets.

Exploration of this compound as a Versatile Synthon in Emerging Organic Transformations

The inherent reactivity of the nitrite functionality suggests that this compound could serve as a versatile synthetic intermediate in a variety of emerging organic transformations. The O-N bond in alkyl and aryl nitrites is relatively weak and can undergo homolytic or heterolytic cleavage, leading to a rich and diverse reactivity profile.

Future research should explore the potential of this compound in:

Nitration and Nitrosation Reactions: As a source of the nitro or nitroso group, this compound could be a valuable reagent for the functionalization of various organic molecules. Its reactivity could be tuned by the reaction conditions, allowing for selective nitration or nitrosation of aromatic and aliphatic substrates.

Radical Chemistry: Homolytic cleavage of the O-N bond would generate a naphthalen-1-oxyl radical and nitric oxide. These radical species could participate in a variety of radical-mediated transformations, such as C-H functionalization and addition reactions to unsaturated bonds.

Precursor to Other Naphthalene (B1677914) Derivatives: this compound could serve as a precursor for the synthesis of other valuable 1-substituted naphthalene derivatives. For instance, its reduction could lead to 1-naphthol (B170400), while its reaction with nucleophiles could introduce a range of functional groups at the 1-position of the naphthalene ring.

The exploration of these and other potential applications will undoubtedly expand the synthetic chemist's toolbox and establish this compound as a valuable building block in organic synthesis.

Q & A

Q. Table 1: Comparison of Nitrite Detection Methods

| Method | Detection Limit | Advantages | Limitations |

|---|---|---|---|

| Electrochemical | 0.1 µM | Rapid, portable, low cost | Interference from sulfides |

| Griess Assay | 1 µM | Simple, cost-effective | Limited to aqueous samples |

| Ion Chromatography | 0.05 µM | High specificity, quantitative | Expensive instrumentation required |

Advanced Question: How does pH influence the stability and degradation pathways of this compound in aqueous environments?

Methodological Answer:

Under acidic conditions (pH < 4), this compound undergoes rapid hydrolysis to release nitrous acid (HONO), which decomposes to NO and NO₂. In alkaline media (pH > 9), it may form stable nitroso derivatives. Key experimental approaches include:

- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at 270 nm (characteristic absorbance of nitrite intermediates) .

- LC-MS/MS : Identify degradation products like 1-naphthol and nitrate/nitrite ions .

- Computational Modeling : Density Functional Theory (DFT) simulations predict bond dissociation energies and reaction pathways under varying pH .

Advanced Question: What strategies mitigate interference from organic matrices when quantifying nitrite in this compound complexes?

Methodological Answer:

- Sample Pretreatment : Use solid-phase extraction (SPE) with C18 cartridges to isolate nitrite from hydrophobic naphthalene derivatives .

- Derivatization : Convert nitrite to azo dyes via Griess reaction, followed by liquid-liquid extraction to separate from interfering species .

- Tandem Techniques : Couple HPLC with post-column derivatization (e.g., using 2,3-diaminonaphthalene) for enhanced specificity .

Advanced Question: How can computational modeling (e.g., DFT) predict the reactivity of this compound in nitrosation reactions?

Methodological Answer:

- DFT Simulations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate with crystallographic data from SHELX-refined structures .

- Reaction Pathway Analysis : Simulate transition states for nitrosation using software like Gaussian or ORCA. Compare activation energies for competing pathways (e.g., nitroso vs. nitrate formation) .

- Experimental Cross-Validation : Correlate computational results with kinetic data from stopped-flow spectrophotometry .

Basic Question: What are the best practices for structural characterization of this compound using X-ray crystallography?

Methodological Answer:

- Crystal Growth : Use slow evaporation of a dichloromethane/hexane mixture to obtain single crystals.

- Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : Use SHELXL for least-squares refinement, ensuring R-factors < 0.05. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry .

Advanced Question: How do environmental factors (e.g., temperature, UV light) affect the photodegradation of this compound?

Methodological Answer:

- Controlled Photolysis : Exclude solutions to UV light (254 nm) and analyze degradation products via GC-MS. Nitroso-naphthalene and 1-naphthol are common byproducts .

- Thermogravimetric Analysis (TGA) : Measure thermal stability under nitrogen atmosphere (decomposition typically occurs at 120–150°C).

- Environmental Simulation : Use climate-controlled chambers to mimic natural conditions (e.g., humidity, solar radiation) and monitor half-life .

Advanced Question: What statistical experimental designs optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

- Plackett-Burman Design : Screen critical factors (e.g., temperature, reagent ratio, reaction time) with minimal experimental runs .

- Box-Behnken Design : Optimize parameters via response surface methodology (RSM) to maximize yield.

- Validation : Confirm robustness using ANOVA (p < 0.05) and lack-of-fit tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.